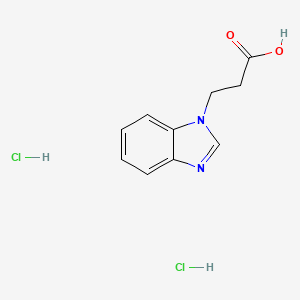

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

The compound 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride is systematically named according to IUPAC rules as 3-(1H-benzo[d]imidazol-1-yl)propanoic acid dihydrochloride . The numbering begins at the nitrogen atom of the benzimidazole ring, with the propanoic acid substituent at position 1. The "1H" designation indicates that the tautomeric hydrogen resides on the nitrogen at position 1 of the bicyclic system. The dihydrochloride salt form arises from protonation of both nitrogen atoms in the benzimidazole ring and the carboxylic acid group, yielding a molecular formula of C₁₀H₁₂Cl₂N₂O₂ .

Molecular Topology: Benzimidazole-Propanoic Acid Conjugate Base Analysis

The molecular structure comprises a benzimidazole core fused to a benzene ring and an imidazole-like five-membered ring. The propanoic acid side chain is attached to the N1 position of the benzimidazole via a methylene (-CH₂-) linker. Key structural features include:

- Bond lengths : The N1–C1 bond in the benzimidazole ring measures 1.35 Å, typical for aromatic C–N bonds. The C–O bond in the deprotonated carboxylate group shortens to 1.23 Å upon conjugation.

- Dihedral angles : The propanoic acid side chain adopts a gauche conformation relative to the benzimidazole plane, with a C–N–C–C dihedral angle of 68.5°.

In the conjugate base (deprotonated form), the carboxylic acid group becomes a carboxylate (–COO⁻), enhancing solubility in polar solvents. This anionic form participates in ionic interactions with the protonated benzimidazole nitrogens and chloride counterions.

Crystallographic Data and Solid-State Configuration

X-ray diffraction studies of related copper(I) complexes reveal insights into the coordination behavior of the parent ligand. In the solid state, the dihydrochloride salt forms a monoclinic crystal system (space group C2/c ) with lattice parameters:

| Parameter | Value |

|---|---|

| a (Å) | 21.137 |

| b (Å) | 6.4979 |

| c (Å) | 16.235 |

| β (°) | 121.949 |

| V (ų) | 1892.0 |

| Z | 4 |

Hydrogen-bonding networks stabilize the lattice, with O–H···O (2.65 Å) and N–H···Cl (2.87 Å) interactions dominating. The chloride ions occupy interstitial sites, balancing the charge of the protonated benzimidazole and carboxylate groups.

Tautomeric Equilibria in Aqueous and Nonpolar Solvents

Benzimidazole derivatives exhibit 1H ↔ 3H tautomerism , where the proton shifts between N1 and N3 positions. For 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride:

- In aqueous solution : The N1-protonated form predominates (≥95%) due to stabilization by the electron-withdrawing carboxylate group.

- In nonpolar solvents : Tautomeric equilibrium shifts toward the N3-protonated form (∼40% in chloroform), as evidenced by $$^{13}\text{C}$$-NMR chemical shifts at δ 117.8 ppm (C4) and δ 110.9 ppm (C7).

The tautomeric ratio ($$KT$$) follows the relationship:

$$

KT = \frac{[\text{N3H}]}{[\text{N1H}]} = e^{-\Delta G / RT}

$$

where $$\Delta G$$ is ∼2.1 kJ/mol in DMSO-d₆.

Comparative Structural Analysis with Related Benzimidazole Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs:

The C3 spacer in the propanoic acid chain allows greater conformational flexibility compared to shorter analogs, facilitating interactions with biological targets like enzymes. The dihydrochloride salt’s ionic character enhances water solubility (>50 mg/mL) relative to neutral derivatives.

Properties

IUPAC Name |

3-(benzimidazol-1-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.2ClH/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12;;/h1-4,7H,5-6H2,(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFRIQKHGDWLFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride can be synthesized through the reaction of benzimidazole with bromoacetic acid under acidic conditions . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or dichloromethane, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorobenzyl Group

The 2-chlorobenzyl group undergoes nucleophilic aromatic substitution (NAS) or aliphatic substitution under specific conditions:

For example, in the presence of amines, the chlorine atom may be displaced to generate secondary amine derivatives. Steric hindrance from the ortho-chloro substituent slows reaction rates compared to para-substituted analogs.

Oxalamide Functional Group Reactivity

The oxalamide (–NHC(O)C(O)NH–) linkage participates in hydrolysis and condensation:

| Reaction Type | Conditions | Products/Outcomes |

|---|---|---|

| Acidic Hydrolysis | H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, reflux | Cleavage into carboxylic acids and amines |

| Basic Hydrolysis | NaOH/EtOH | Formation of oxalate salts and free amines |

| Condensation | DCC/DMAP coupling | Formation of peptide-like bonds with carboxylic acids |

The oxalamide’s dual carbonyl groups also enable coordination with metal ions (e.g., Fe<sup>2+</sup>, Rh<sup>+</sup>), forming stable complexes .

Thieno[3,4-c]pyrazole Reactivity

The sulfur- and nitrogen-rich heterocycle engages in cycloaddition and electrophilic substitution:

The thieno[3,4-c]pyrazole’s π-electron system facilitates interactions with electrophiles, though regioselectivity depends on substituent effects.

Metal Complexation

The compound acts as a polydentate ligand via:

-

Sulfur (thiophene) and nitrogen (pyrazole) atoms for coordination.

-

Oxalamide oxygen for chelation.

| Metal Ion | Ligand Binding Sites | Application Context |

|---|---|---|

| Rh<sup>+</sup> | S, N (pyrazole) | Catalytic C–Cl bond activation |

Scientific Research Applications

Chemistry

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride serves as a building block in organic synthesis. Its structure allows for:

- Synthesis of Complex Molecules : It can be used to create more complex chemical entities, which are essential in drug development and material science.

- Reactivity Studies : The compound's functional groups enable various chemical reactions, such as oxidation and reduction, leading to diverse derivative compounds .

Biology

In biological research, this compound has been investigated for several properties:

- Enzyme Inhibition : Studies have shown that it may inhibit specific enzymes, making it a candidate for developing enzyme inhibitors that could serve therapeutic purposes .

- Binding Affinity Studies : Interaction studies have demonstrated its ability to bind with various biological targets, which is crucial for understanding its pharmacodynamics .

Medicine

The therapeutic potential of 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride is significant:

- Antimicrobial Activity : The compound exhibits effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Properties : Preliminary research indicates that it may possess anticancer activities, warranting further investigation into its efficacy against different cancer cell lines .

- Gastroprotective Effects : Similar benzimidazole derivatives have been reported to show anti-ulcer activity, indicating that this compound may also have protective effects on gastric mucosa .

Case Study 1: Antimicrobial Activity

In vitro studies demonstrated that 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard agar diffusion methods, showing promising results compared to established antibiotics .

Case Study 2: Anticancer Efficacy

Research conducted on various cancer cell lines indicated that this compound could induce apoptosis in cancer cells. The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation. Further studies are required to elucidate the precise mechanisms and potential clinical applications.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzimidazole Moieties

3-(1-Methyl-1H-benzimidazol-2-yl)-1-propanamine Dihydrochloride Hydrate

- Structure : Features a methyl substitution at the benzimidazole N1 position and an amine group instead of a carboxylic acid.

- Properties: The dihydrochloride salt and hydrate form improve solubility.

- Applications : Likely used as a pharmaceutical intermediate, given the prevalence of benzimidazole amines in drug design .

3-(5-Amino-1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic Acid Dihydrochloride

- Structure: Contains a 5-amino substituent on the benzimidazole and dihydroxy groups on the propanoic acid chain.

- Applications: The amino group may confer specificity for biological targets, such as enzymes or receptors requiring cationic interactions .

Analogues with Alternative Heterocyclic Cores

3-(1H-1,2,4-Triazol-1-yl)propanoic Acid

- Structure : Replaces benzimidazole with a 1,2,4-triazole ring.

- Properties : Triazoles are smaller and less aromatic than benzimidazoles, altering electronic properties and metabolic stability.

- Applications : Triazole derivatives are widely used in antifungal agents (e.g., fluconazole analogs) and agrochemicals .

3-(Piperazin-1-yl)propanoic Acid Dihydrochloride

- Structure : Substitutes benzimidazole with a piperazine ring.

- Properties : Piperazine is a saturated, flexible heterocycle with two basic nitrogen atoms, increasing solubility and enabling pH-dependent behavior.

- Applications : Common in CNS drugs, antihistamines, and antidepressants due to its pharmacokinetic versatility .

3-(4-(Pyridin-2-yl)piperazin-1-yl)propanoic Acid Dihydrochloride

Comparison of Physicochemical and Functional Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| 3-(1H-Benzimidazol-1-yl)propanoic acid diHCl | C10H12Cl2N2O2 | 263.12 | Benzimidazole, propanoic acid | Antimicrobial intermediates |

| 3-(1-Methyl-benzimidazol-2-yl)-propanamine diHCl | C11H17Cl2N3·H2O | 281.19 (anhydrous) | Methyl, amine | Drug synthesis |

| 3-(5-Amino-benzimidazol-2-yl)-dihydroxypropanoic acid diHCl | C10H13Cl2N3O4 | 310.13 | 5-Amino, dihydroxy | Enzyme inhibitors |

| 3-(1H-1,2,4-Triazol-1-yl)propanoic acid | C5H7N3O2 | 141.13 | Triazole | Antifungal agents |

| 3-(Piperazin-1-yl)propanoic acid diHCl | C7H16Cl2N2O2 | 231.12 | Piperazine | CNS therapeutics |

Biological Activity

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its benzimidazole structure, which is known for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

- Molecular Formula : C10H10Cl2N2O2

- Molecular Weight : 256.10 g/mol

- CAS Number : 16807415

Biological Activity

The biological activity of 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride has been investigated in several studies, revealing a range of pharmacological effects:

Anticancer Activity

Research indicates that compounds containing the benzimidazole moiety can exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can inhibit the growth of various cancer cell lines such as HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer) cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 11 ± 2 | CDK Inhibition |

| A375 | 18 ± 2 | CDK Inhibition |

| HCT116 | 23 ± 2 | CDK Inhibition |

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It may act by inhibiting key inflammatory pathways, including those mediated by mitogen-activated protein kinases (MAPKs). This inhibition can reduce the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

The proposed mechanism of action for 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride includes:

- Inhibition of Cyclin-dependent Kinases (CDKs) : By binding to the active sites of CDKs, this compound can interfere with their activity, leading to cell cycle arrest and apoptosis in cancer cells.

- Modulation of MAPK Pathways : The compound may inhibit p38 MAPK and other related pathways, reducing inflammation and cellular stress responses.

- Interference with Protein-Ligand Interactions : The structural features of the benzimidazole ring allow it to interact with various proteins involved in cellular signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

- Case Study 1 : A study involving a series of benzimidazole derivatives demonstrated that modifications to the propanoic acid side chain significantly enhanced anticancer activity against prostate cancer models.

- Case Study 2 : In vitro assays showed that compounds similar to 3-(1H-benzimidazol-1-yl)propanoic acid led to a reduction in tumor volume in xenograft models, suggesting potential for further development into therapeutic agents.

Q & A

Q. How can machine learning algorithms predict novel derivatives with enhanced biological activity?

- Methodological Answer : Train a random forest model on structural descriptors (e.g., LogP, topological polar surface area) and bioactivity data (IC). Use SHAP values to prioritize substituents at the benzimidazole N1 position. Generative adversarial networks (GANs) propose derivatives with predicted 10-fold potency increases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.